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Compound of Interest

Compound Name: (R)-RS 56812

Cat. No.: B1234787 Get Quote

(R)-RS 56812: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

experimental protocols, and signaling pathways associated with (R)-RS 56812, a potent and

selective partial agonist of the 5-HT3 receptor.

Chemical Identity and Properties
(R)-RS 56812, in its hydrochloride salt form, is a well-characterized compound used in

neuroscience research. Its unique structure and high affinity for the 5-HT3 receptor make it a

valuable tool for studying serotonergic systems and their role in various physiological and

pathological processes.

CAS Number: 143339-12-2 (for (R)-RS 56812 hydrochloride)[1][2][3][4]

Chemical Structure
(Image of the chemical structure of (R)-RS 56812 hydrochloride would be placed here in a full

whitepaper)

Systematic Name: (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-

oxoacetamide hydrochloride
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Quantitative Chemical Data
The following table summarizes the key chemical and physical properties of (R)-RS 56812
hydrochloride.

Property Value Source(s)

Molecular Formula C₁₈H₂₂ClN₃O₂ [4]

Molecular Weight 347.84 g/mol [4]

Solubility
Water: ≤ 34.78 mg/mLDMSO:

< 17.39 mg/mL
[1]

Purity ≥99% (by HPLC)

Note: Data for melting point and boiling point are not readily available in the public domain.

Biological Activity and Signaling Pathway
(R)-RS 56812 acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel. Upon

binding, it induces a conformational change in the receptor, leading to the opening of a non-

selective cation channel. This results in the rapid influx of sodium (Na⁺) and calcium (Ca²⁺)

ions, causing depolarization of the neuronal membrane and subsequent cellular responses.

5-HT3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT3

receptor by an agonist like (R)-RS 56812.
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Caption: 5-HT3 Receptor Activation and Downstream Signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (R)-
RS 56812.

Synthesis of (R)-RS 56812 (General Approach)
A specific, detailed synthesis protocol for (R)-RS 56812 is not publicly available. However,

based on its chemical structure, a plausible synthetic route would involve the coupling of two

key intermediates: (R)-3-aminoquinuclidine and a derivative of 1-methyl-1H-indole-3-glyoxylic

acid. The following is a generalized protocol for the synthesis of related quinuclidine amide

derivatives, which can be adapted by a skilled synthetic chemist.

Materials:

(R)-3-aminoquinuclidine dihydrochloride

1-methyl-1H-indole-3-glyoxylyl chloride (or a similar activated carboxylic acid derivative)

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
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Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

Free-basing of (R)-3-aminoquinuclidine: Dissolve (R)-3-aminoquinuclidine dihydrochloride in

a minimal amount of water and basify to a pH > 11 with a strong base (e.g., NaOH). Extract

the free base into an organic solvent (e.g., dichloromethane) and dry the organic layer over

an anhydrous drying agent (e.g., Na₂SO₄). Filter and concentrate under reduced pressure to

obtain the free amine.

Amide Coupling: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve

the free-based (R)-3-aminoquinuclidine and the tertiary amine base in the anhydrous

solvent.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of 1-methyl-1H-indole-3-glyoxylyl chloride in the same anhydrous

solvent to the cooled amine solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous

solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer

with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified product in a

suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a

solution of HCl in a non-polar solvent. The precipitate can then be collected by filtration.

5-HT3 Receptor Radioligand Binding Assay
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This protocol describes a competitive binding assay to determine the affinity of (R)-RS 56812
for the 5-HT3 receptor using a radiolabeled antagonist.

Materials:

Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells)

Radioligand: [³H]-Granisetron or a similar high-affinity 5-HT3 antagonist

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist

(e.g., Ondansetron)

(R)-RS 56812 solutions of varying concentrations

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

96-well microplates

Glass fiber filters

Cell harvester

Scintillation counter and scintillation fluid

Procedure:

Plate Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Assay buffer, radioligand, and cell membrane suspension.

Non-specific Binding: Non-specific binding control, radioligand, and cell membrane

suspension.

Competitive Binding: Solutions of (R)-RS 56812 at various concentrations, radioligand,

and cell membrane suspension.

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60 minutes).
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Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay

buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the

concentration of (R)-RS 56812. Determine the IC₅₀ value (the concentration of (R)-RS 56812
that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can

then be calculated using the Cheng-Prusoff equation.

Conclusion
(R)-RS 56812 is a crucial pharmacological tool for the investigation of the 5-HT3 receptor. Its

well-defined chemical properties and high selectivity provide researchers with a reliable means

to probe the function of this important ion channel in both health and disease. The experimental

protocols outlined in this guide offer a starting point for the synthesis and characterization of

this and similar compounds, as well as for quantifying their interaction with the 5-HT3 receptor.

A thorough understanding of its mechanism of action, as depicted in the signaling pathway, is

fundamental for interpreting experimental results and for the development of novel therapeutics

targeting the serotonergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-RS 56812 CAS number and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234787#r-rs-56812-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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